5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
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Overview
Description
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol is a natural product found in Ligularia tongolensis, Boswellia sacra, and other organisms with data available.
Mechanism of Action
Mode of Action
It is known that the compound has antioxidant properties . This suggests that it may interact with its targets to prevent oxidative reactions, thereby extending the shelf life of products .
Biochemical Pathways
Its antioxidant properties suggest that it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.
Result of Action
Its antioxidant properties suggest that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of p-Menth-1-ene-3,6-diol. For example, its antioxidant properties may be more effective in environments with high levels of oxidative stress . Additionally, its solubility in water and organic solvents suggests that it may be stable in a variety of environments .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo biotransformation, resulting in two products: p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .
Molecular Mechanism
It is known that this compound can undergo enzymatic transformations in the system of bacteria, fungi, and insects
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBGVXOFDWUAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?
A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].
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